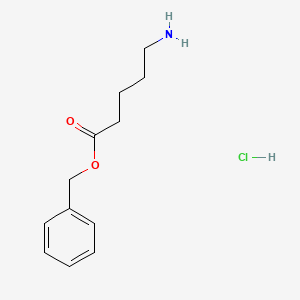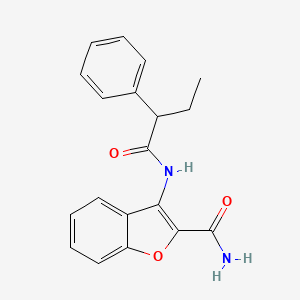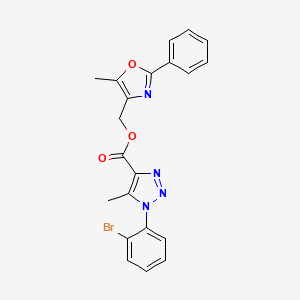![molecular formula C24H21N5O4 B2782772 methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate CAS No. 1105225-17-9](/img/structure/B2782772.png)
methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a complex organic compound known for its potential applications in medicinal chemistry. The structure of the compound includes a cyclopropyl group, a pyrazolopyridazinone core, and a benzoate ester, making it a multifaceted molecule with unique properties.
Vorbereitungsmethoden
Synthetic Routes:
Starting Materials: : Phenylhydrazine, Ethyl Acetoacetate, and Benzoyl Chloride.
Reaction Steps
Step 1: : Condensation of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone.
Step 2: : Cyclization with hydrazine hydrate to yield 1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-one.
Step 3: : Acylation with acetic anhydride to form the acetamido derivative.
Step 4: : Esterification with benzoyl chloride to produce the final compound.
Industrial Production Methods:
Industrial production often employs similar steps, but scales up the process with the use of automated reactors and optimized conditions to improve yield and purity. Continuous flow reactors might be used to ensure consistent and controlled reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate.
Reduction: : The compound can undergo reduction, especially at the ketone group, using reagents like sodium borohydride.
Substitution: : Various nucleophiles can attack the acetamido or ester groups, leading to substitution reactions.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Use of amines in a basic medium for nucleophilic substitution.
Major Products:
Oxidation: : Formation of carboxylic acids or quinones.
Reduction: : Formation of alcohols or amines.
Substitution: : Introduction of new substituents in place of acetamido or ester groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : As a precursor in synthesizing more complex molecules.
Biology: : As a probe for studying enzyme functions due to its reactive groups.
Medicine: : Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: : Potential use in materials science due to its stability and unique chemical properties.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets. The pyrazolopyridazinone core is known to inhibit certain enzymes, potentially interfering with biochemical pathways involved in inflammation or cell proliferation. The cyclopropyl group adds to the steric hindrance, affecting the binding affinity to these targets.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(2-(4-cyclopropyl-1-phenyl-1H-pyrazol-6(7H)-yl)acetamido)benzoate: .
Ethyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate: .
Uniqueness:
Methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate stands out due to the combination of the cyclopropyl and pyrazolopyridazinone moieties, which imparts unique steric and electronic properties, enhancing its potential as a versatile compound in various scientific fields.
Voilà! It's quite the mouthful, isn't it? What's the next intellectual adventure?
Eigenschaften
IUPAC Name |
methyl 4-[[2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-33-24(32)16-9-11-17(12-10-16)26-20(30)14-28-23(31)22-19(21(27-28)15-7-8-15)13-25-29(22)18-5-3-2-4-6-18/h2-6,9-13,15H,7-8,14H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLFUZMFYYLWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/new.no-structure.jpg)





![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2782701.png)
![3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide](/img/structure/B2782704.png)

![2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2782706.png)
![2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one](/img/structure/B2782710.png)
![1-[2-(3-Bromophenyl)triazol-4-yl]ethanone](/img/structure/B2782711.png)

